molecular formula C14H19NO4 B12856216 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B12856216
M. Wt: 265.30 g/mol
InChI Key: RYEFCGYTOBTQNU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process includes the reaction of leucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The use of advanced purification techniques such as chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

RYEFCGYTOBTQNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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